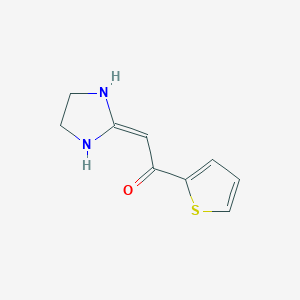

Ethanone, 2-(2-imidazolidinylidene)-1-(2-thienyl)-

Description

The compound "Ethanone, 2-(2-imidazolidinylidene)-1-(2-thienyl)-" is a structurally unique molecule featuring a thienyl group (a sulfur-containing aromatic ring) at position 1 and a conjugated imidazolidinylidene moiety at position 2 of the ethanone backbone. The imidazolidinylidene group introduces a bicyclic, nitrogen-rich system, which may enhance its electronic properties or binding affinity in biological systems . The thienyl group likely contributes to aromatic stability and influences solubility, as seen in related thiophene-containing compounds like 2-(2-thienyl)ethanol (a pharmaceutical intermediate) .

Properties

IUPAC Name |

2-imidazolidin-2-ylidene-1-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c12-7(8-2-1-5-13-8)6-9-10-3-4-11-9/h1-2,5-6,10-11H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLEHHXQABMWCGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=CC(=O)C2=CC=CS2)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50463686 | |

| Record name | Ethanone, 2-(2-imidazolidinylidene)-1-(2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82100-27-4 | |

| Record name | Ethanone, 2-(2-imidazolidinylidene)-1-(2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethanone, 2-(2-imidazolidinylidene)-1-(2-thienyl)- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant studies that highlight its significance in drug development.

Ethanone, 2-(2-imidazolidinylidene)-1-(2-thienyl)- can be synthesized through various organic reactions involving imidazolidine derivatives and thienyl groups. The typical synthetic methods include:

- Solvents Used : Dimethylformamide (DMF) or dichlorobenzene.

- Reaction Conditions : Controlled temperature and catalyst concentration are crucial for optimizing yields.

The compound's structure can be characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry. Its molecular weight is approximately 188.23 g/mol, and it exhibits solubility greater than 28.2 µg/mL at pH 7.4 .

Biological Activity

Ethanone, 2-(2-imidazolidinylidene)-1-(2-thienyl)- has been investigated for several biological activities, particularly in the context of enzyme inhibition. Notably, it shows potential as an inhibitor for key enzymes involved in various diseases.

Enzyme Inhibition Studies

Recent studies have focused on the compound's inhibitory effects on enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CAs). The following table summarizes the Ki values obtained from these studies:

These findings indicate that Ethanone and its derivatives may serve as promising candidates for drug development aimed at treating conditions such as Alzheimer's disease and other enzyme-related disorders.

The mechanism by which Ethanone, 2-(2-imidazolidinylidene)-1-(2-thienyl)- exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that the compound binds to active sites on enzymes, thereby modulating their activity. This interaction can lead to inhibitory effects on enzyme function, which is crucial in the context of therapeutic applications.

Case Studies and Research Findings

Several case studies have highlighted the biological activities of compounds related to Ethanone, particularly focusing on their potential as therapeutic agents:

- Inhibition of Acetylcholinesterase : A study demonstrated that certain derivatives of ethanones exhibited significant AChE inhibition with Ki values in the low nanomolar range, suggesting a strong potential for treating neurodegenerative diseases .

- Carbonic Anhydrase Inhibition : Research indicated that some compounds with similar structures to Ethanone showed promising inhibitory effects against carbonic anhydrases, which play a vital role in physiological processes such as acid-base balance .

- Antifungal Activity : Other derivatives of thienyl compounds have been shown to possess antifungal properties against various strains, further expanding the therapeutic potential of this class of compounds .

Scientific Research Applications

Chemical Synthesis

Ethanone, 2-(2-imidazolidinylidene)-1-(2-thienyl)- serves as a versatile reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Converting the compound into oxides using agents like potassium permanganate or hydrogen peroxide.

- Reduction : Transforming it into different derivatives with reducing agents such as sodium borohydride.

- Substitution Reactions : Involving the replacement of functional groups with other groups through nucleophilic attacks.

The compound's reactivity is influenced by the electronic properties of its imidazolidine and thienyl groups, enabling diverse synthetic pathways tailored for specific applications.

Biological Applications

Research has shown that Ethanone, 2-(2-imidazolidinylidene)-1-(2-thienyl)- exhibits potential biological activities. It is being investigated for:

- Antimicrobial Properties : Studies have suggested that compounds with similar structures may possess antibacterial and antifungal activities.

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity which could lead to therapeutic effects.

- Drug Development : As a scaffold for new drug candidates, it has shown promise in the development of pharmaceuticals targeting various diseases .

Pharmaceutical Applications

In the pharmaceutical industry, Ethanone, 2-(2-imidazolidinylidene)-1-(2-thienyl)- is being explored for its potential as:

- Lead Compound in Drug Discovery : Its structural features may provide a foundation for developing novel therapeutics.

- Scaffold for Drug Design : The compound's ability to form stable complexes with biological targets makes it an attractive candidate for further modifications aimed at enhancing efficacy and selectivity .

Industrial Applications

Ethanone, 2-(2-imidazolidinylidene)-1-(2-thienyl)- is also being utilized in industrial contexts:

- Material Science : It can be used in developing new materials with specific properties due to its unique chemical structure.

- Catalysis : The compound has potential applications in catalyzing various chemical reactions, especially in processes involving olefin metathesis .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of similar imidazolidine compounds. Results indicated significant inhibition against various bacterial strains, suggesting that Ethanone derivatives could be further explored for developing antimicrobial agents.

Case Study 2: Drug Development

Research focused on modifying the Ethanone structure to enhance its interaction with specific biological targets. The modifications led to increased potency in inhibiting target enzymes related to cancer pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The following table compares key structural and functional attributes of "Ethanone, 2-(2-imidazolidinylidene)-1-(2-thienyl)-" with similar compounds:

<sup>†</sup> Molecular formula inferred from structural analogs (e.g., imidazolidinylidene suggests C₉H₈N₂OS).

Key Differences and Implications

- Electronic Properties: The imidazolidinylidene group in the target compound distinguishes it from simpler ethanones like 2-Acetothienone. This bicyclic system may confer stronger electron-donating capabilities compared to the single-ring imidazole in the derivative from .

- Synthetic Complexity: The nitroimidazole derivatives in require tetrakis(dimethylamino)ethylene (TDAE) for synthesis, whereas the target compound’s imidazolidinylidene group might necessitate alternative methods, such as cyclocondensation reactions .

Research Findings and Analytical Challenges

- Characterization: The cathinone derivative in highlights the necessity of advanced techniques like high-resolution mass spectrometry (HRMS) and X-ray crystallography for confirming complex ethanone structures . Similar methods would apply to the target compound.

- Stability and Reactivity: The thienyl group in 2-(2-thienyl)ethanol exhibits moderate reactivity under acidic conditions , suggesting that the target compound’s thienyl moiety may also require stabilization during synthesis.

Q & A

Q. What are the recommended synthetic routes for 2-(2-imidazolidinylidene)-1-(2-thienyl)ethanone, and what reaction conditions optimize yield?

The compound can be synthesized via condensation reactions between thiophene-derived ketones and imidazolidine precursors. For example, refluxing 2-acetylthiophene with imidazolidine derivatives in glacial acetic acid under nitrogen atmosphere for 4–6 hours achieves moderate yields (~50–60%) . Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.

- Catalyst : Use of p-toluenesulfonic acid (PTSA) accelerates imine formation .

- Temperature : Maintain 80–100°C to balance reaction rate and side-product formation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical for isolating the target compound .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Spectroscopy :

- NMR : H and C NMR identify proton environments (e.g., thienyl protons at δ 6.8–7.2 ppm, imidazolidinylidene protons at δ 3.1–3.5 ppm) .

- IR : Stretching frequencies for C=O (1680–1700 cm⁻¹) and C=N (1600–1620 cm⁻¹) confirm functional groups .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₉H₁₀N₂OS: 194.06 g/mol) .

- X-ray crystallography : Resolves spatial arrangement of the thienyl and imidazolidinylidene moieties, critical for understanding reactivity .

Q. What are the stability and storage considerations for this compound?

- Stability : Susceptible to hydrolysis under acidic/basic conditions due to the imine bond. Store in anhydrous environments at –20°C .

- Decomposition : Thermal degradation above 150°C produces sulfur oxides and carbon monoxide, requiring inert atmosphere handling .

Advanced Research Questions

Q. How can conflicting spectroscopic data for 2-(2-imidazolidinylidene)-1-(2-thienyl)ethanone be resolved?

Discrepancies in NMR shifts may arise from tautomerism (e.g., enamine vs. imine forms). Strategies include:

- Variable-temperature NMR : Monitor equilibrium shifts between tautomers at 25°C vs. 60°C .

- Deuterated solvent screening : Compare DMSO-d₆ (polar) vs. CDCl₃ (non-polar) to assess solvent effects on resonance .

- Computational modeling : Density Functional Theory (DFT) predicts dominant tautomers and aligns with experimental data .

Q. What methodologies are effective for studying the compound’s reactivity in cross-coupling reactions?

The thienyl group enables Suzuki-Miyaura couplings. Example protocol:

- Catalyst system : Pd(PPh₃)₄ (5 mol%), K₂CO₃ base, toluene/water (3:1) at 90°C .

- Substrate scope : React with aryl boronic acids to introduce substituents (e.g., electron-withdrawing groups enhance electrophilicity) .

- Yield optimization : Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes (yield improvement: 65% → 78%) .

Q. What in vitro assays are suitable for evaluating biological activity, and how are results interpreted?

- Antimicrobial screening : Use agar diffusion assays (e.g., E. coli ATCC 25922) with 100 µg/mL compound concentration. Zones of inhibition >10 mm indicate potency .

- Cytotoxicity : MTT assay on HEK293 cells; IC₅₀ values <50 µM suggest therapeutic potential but require further selectivity studies .

- Mechanistic studies : Fluorescence quenching assays (e.g., with DNA-EB complex) assess intercalation capability .

Key Challenges and Solutions

- Low solubility in aqueous media : Modify with PEGylation or use co-solvents (e.g., DMSO:H₂O 1:4) for biological assays .

- Air-sensitive imine bonds : Conduct reactions under nitrogen/argon and use stabilizers like BHT (butylated hydroxytoluene) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.